![molecular formula C20H24O7 B3029907 Angelol H CAS No. 83247-73-8](/img/structure/B3029907.png)
Angelol H
Overview
Description
Angelol H is a natural compound isolated from Angelica pubescens MAXIM. (Umbelliferae) . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of Angelol H is represented by the formula C20H24O7 . Its molecular weight is 376.4 . The structure classification falls under Phenylpropanoids Coumarins .Physical And Chemical Properties Analysis
Angelol H is a powder with a molecular weight of 376.4 and a formula of C20H24O7 . It’s recommended to store the powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Chemical Structure and Stereochemistry
- Studies on Angelol Compounds : Research has focused on the structural analysis and stereochemistry of various angelol compounds, including Angelol H. These studies are critical for understanding the chemical properties and potential applications of these compounds. For instance, the absolute configurations of angelols A-H were determined through chemical, spectral, and X-ray analysis (Baba et al., 1982). Additionally, another study detailed the structures of angelol-type prenylcoumarins, providing a foundation for further exploration of their uses (Baba et al., 1982).
Metabolomics and Pharmacokinetics
- Metabolites Analysis : A systematic analysis using UPLC-Q-TOF-MS method was conducted to identify the metabolites of Angelol B in rats. This study is significant for understanding the metabolism and pharmacokinetics of angelol compounds, which can inform their therapeutic applications (Wan et al., 2019).
Pharmacological Effects
- Inhibitory Effects on Platelet Aggregation : Angelol-type coumarins from Angelica pubescence, including Angelol H, have shown significant activity in inhibiting human platelet aggregation. This suggests potential applications in preventing thrombosis or treating cardiovascular diseases (Liu et al., 1995).
Absorption and Transport
- Study on Absorption in Human Cells : The absorption and transepithelial transport of Angelol H were studied using a human Caco-2 cell monolayer model. Understanding the absorption mechanisms is crucial for developing effective drug delivery systems for angelol-based compounds (Yang et al., 2008).
properties
IUPAC Name |
[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (E)-2-methylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUBXAYVOCLNA-OEQDPHDDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Angelol H |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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